Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide

steroid sulfatase STS inhibitor non-steroidal sulfonamide

N-(2-Hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide (CAS 1351609-25-0, molecular formula C₁₁H₁₉NO₃S₂, molecular weight 277.4 g/mol) is a synthetic sulfonamide derivative featuring a thiophene ring, a tertiary alcohol, and an n-butane-1-sulfonamide side chain. The compound has been assigned the ChEMBL identifier CHEMBL4084183 and is catalogued in BindingDB as BDBM50266424.

Molecular Formula C11H19NO3S2
Molecular Weight 277.4
CAS No. 1351609-25-0
Cat. No. B2654063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide
CAS1351609-25-0
Molecular FormulaC11H19NO3S2
Molecular Weight277.4
Structural Identifiers
SMILESCCCCS(=O)(=O)NCC(C)(C1=CC=CS1)O
InChIInChI=1S/C11H19NO3S2/c1-3-4-8-17(14,15)12-9-11(2,13)10-6-5-7-16-10/h5-7,12-13H,3-4,8-9H2,1-2H3
InChIKeyRHMWWLVQAIBYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide (CAS 1351609-25-0): Baseline Identity


N-(2-Hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide (CAS 1351609-25-0, molecular formula C₁₁H₁₉NO₃S₂, molecular weight 277.4 g/mol) is a synthetic sulfonamide derivative featuring a thiophene ring, a tertiary alcohol, and an n-butane-1-sulfonamide side chain . The compound has been assigned the ChEMBL identifier CHEMBL4084183 and is catalogued in BindingDB as BDBM50266424 [1]. A one-step synthetic protocol yielding the compound in quantitative yield under adapted Vilsmeier conditions has been reported, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [2]. In biochemical profiling, this compound acts as an inhibitor of human steroid sulfatase (STS), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and type 2 (17β-HSD2), placing it within the class of non-steroidal sulfonamide-based steroidogenic enzyme modulators [1].

Why N-(2-Hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide Cannot Be Replaced by Generic In-Class Analogs


Although multiple sulfonamide derivatives containing the N-(2-hydroxy-2-(thiophen-2-yl)propyl) core have been catalogued, interchanging them without experimental validation introduces significant risk because even minor alterations to the sulfonamide side chain—such as replacing the n-butane-1-sulfonamide moiety with a differently substituted aryl- or alkyl-sulfonamide—produce large shifts in enzyme inhibitory potency across multiple steroidogenic targets [1]. As documented in curated ChEMBL/BindingDB entries, close structural analogs in this series exhibit human placental microsomal STS IC₅₀ values spanning from 35 nM to 221 nM under identical assay conditions, and divergent selectivity profiles against 17β-HSD1 and 17β-HSD2 [2]. Substituting the target compound with a generic in-class analog without verifying target-specific activity data can therefore lead to substantial differences in pharmacological outcome, confounding SAR interpretation and wasting procurement resources.

Quantitative Differentiation Guide for N-(2-Hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide vs. Closest Analogs


6.3-Fold Superior STS Inhibition vs. Closest Catalogued Sulfonamide Analog in Identical Placental Microsome Assay

In the human placental microsomal STS assay, N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide exhibits an IC₅₀ of 35 nM [1]. A closely related analog in the same ChEMBL series, BDBM50266401 (CHEMBL4083248), which differs in the N-sulfonamide substituent, yields an IC₅₀ of 221 nM under identical assay conditions (pre-incubation 30 min, E1S substrate, measurement of E1 formation) [2]. This represents a 6.3-fold difference in potency for the same molecular target.

steroid sulfatase STS inhibitor non-steroidal sulfonamide placental microsome assay

3.0-Fold STS Potency Advantage vs. Second Analog in Same Assay System

A second structurally related analog, BDBM50266422 (CHEMBL4099681), also tested in the identical human placental microsomal STS assay (same pre-incubation, substrate, and readout), yields an IC₅₀ of 106 nM [1]. The target compound's IC₅₀ of 35 nM therefore represents a 3.0-fold improvement in STS inhibitory potency over this alternative sulfonamide derivative [2].

steroid sulfatase STS IC50 sulfonamide analog placental microsome

Balanced Multi-Target Profile: Comparable Potency Across STS, 17β-HSD1, and 17β-HSD2

The target compound inhibits three human steroidogenic enzymes with IC₅₀ values within a narrow range: STS 35 nM, 17β-HSD2 40 nM, and 17β-HSD1 44 nM [1]. This balanced multi-target profile contrasts with certain analogs in the series that show strong selectivity shifts. For example, BDBM50266401 (CHEMBL4083248) exhibits 17β-HSD2 IC₅₀ = 31 nM and 17β-HSD1 IC₅₀ = 32 nM, but a much weaker STS IC₅₀ of 221 nM, creating a marked imbalance across targets [2]. The target compound thus offers a more uniformly distributed inhibition profile, which may be advantageous in experimental systems where simultaneous modulation of STS and 17β-HSD enzymes is desired.

17β-HSD1 17β-HSD2 multi-target inhibitor steroidogenic enzyme

Non-Steroidal Sulfonamide Chemotype: Quantitative Potency Comparison with Clinical-Stage Steroidal STS Inhibitors

Within the broader STS inhibitor landscape, the target compound (IC₅₀ = 35 nM in placental microsomes) occupies an intermediate potency position relative to established steroidal sulfamate-based inhibitors. Estrone-3-O-sulfamate (EMATE) and Irosustat (STX64) exhibit placental microsomal STS IC₅₀ values of approximately 25 nM and 18 nM, respectively [1]. The target compound's IC₅₀ is thus 1.4-fold higher (less potent) than EMATE and 1.9-fold higher than Irosustat. However, the target compound employs a fundamentally different non-steroidal sulfonamide scaffold, which may circumvent steroid receptor cross-reactivity concerns inherent to steroidal chemotypes [2]. This chemotype-level distinction is relevant for procurement decisions where estrogen-receptor-independent pharmacology is desired.

non-steroidal STS inhibitor EMATE Irosustat chemotype comparison

Documented One-Step Quantitative Synthesis with Full Spectroscopic Characterization

A published synthetic protocol enables preparation of the target compound in quantitative yield via a one-step procedure under adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. This contrasts with many catalogued analogs in the N-(2-hydroxy-2-(thiophen-2-yl)propyl) sulfonamide series for which no peer-reviewed synthetic procedure or comprehensive spectroscopic characterization has been published [2]. The availability of a validated, high-yielding synthetic route with full analytical characterization reduces procurement risk by enabling independent verification of identity and purity.

sulfonamide synthesis Vilsmeier conditions quantitative yield spectroscopic characterization

Optimal Application Scenarios for N-(2-Hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide (CAS 1351609-25-0) Based on Quantitative Differentiation Evidence


STS-Focused Endocrine Cancer Research Requiring High Potency Within the Non-Steroidal Sulfonamide Series

Investigators studying estrogen-dependent breast cancer or endometrial cancer who require a potent STS inhibitor but wish to avoid steroidal chemotypes (e.g., EMATE, Irosustat) should prioritize this compound. With an STS IC₅₀ of 35 nM in placental microsomes, it is 6.3-fold more potent than analog BDBM50266401 (221 nM) and 3.0-fold more potent than BDBM50266422 (106 nM) in the same assay [1][2]. Its non-steroidal sulfonamide scaffold eliminates the estrogen receptor cross-reactivity concerns associated with steroidal STS inhibitors, making it suitable for experiments where clean STS pharmacology is essential [3].

Multi-Enzyme Steroidogenic Pathway Studies Requiring Balanced Pharmacological Modulation

For research programs investigating the cooperative action of STS and 17β-hydroxysteroid dehydrogenases in local estrogen biosynthesis, this compound provides a uniquely balanced inhibition profile (STS IC₅₀ = 35 nM; 17β-HSD2 IC₅₀ = 40 nM; 17β-HSD1 IC₅₀ = 44 nM) [1]. In contrast, analog BDBM50266401 displays a 7.1-fold potency range across the same three targets, introducing unpredictable dominance of 17β-HSD inhibition over STS blockade [2]. The balanced profile of the target compound is preferable for pathway-level studies where simultaneous and proportional enzyme inhibition is the experimental objective.

Structure-Activity Relationship (SAR) Studies Centered on N-Alkyl Sulfonamide Side Chain Optimization

The availability of high-resolution biological data for multiple analogs in this series—all tested under identical assay conditions—makes this compound an ideal reference point for SAR campaigns. Its 6.3-fold potency advantage over BDBM50266401 establishes the n-butane-1-sulfonamide group as a superior side chain relative to alternative N-substituents [1][2]. Furthermore, the published one-step quantitative synthetic protocol [3] allows researchers to efficiently generate derivatives for systematic SAR exploration, using this compound as the benchmark for potency comparisons.

Procurement for Reproducible Research Requiring Verified Identity and Purity Documentation

Laboratories requiring compounds with peer-reviewed analytical characterization should select this compound over analogs lacking published spectroscopic data. The Molbank (2023) publication provides full ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectral assignments, enabling purchasers to independently confirm identity upon receipt [1]. This level of characterization documentation is absent for many competing analogs in the series, reducing procurement risk for applications where compound identity verification is mandatory, such as high-throughput screening, in vivo pharmacology, or patent-relevant studies.

Quote Request

Request a Quote for N-(2-hydroxy-2-(thiophen-2-yl)propyl)butane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.